3-cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol
Overview
Description
3-cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocycles
- The compound has been utilized in the synthesis of various heterocycles, demonstrating its versatility in organic synthesis. For example, reactions involving methyl 3-cyclopropyl-3-oxopropanoate with different reagents lead to the formation of pyrrole, dihydropyridine, benzofuran, pyrazole, and triazole derivatives, showcasing the compound's utility in constructing complex molecules with potential biological activity (Pokhodylo, Matiichuk, & Obushak, 2010).
Catalyst in Organic Synthesis
- Compounds related to 3-cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol have been explored as catalysts or reagents in organic synthesis. For instance, nano α-Al2O3 supported ammonium dihydrogen phosphate has been employed as a heterogeneous catalyst for the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, indicating the potential of related compounds in facilitating various organic transformations with good yields and environmental benefits (Maleki & Ashrafi, 2014).
Antifungal Agents
- The chemical framework of 3-cyclopropyl derivatives has been leveraged to develop antifungal agents. A study outlined the synthesis of 3-cyclopropyl-5-(4-substituted)-1-phenyl-4,5-dihydro-1H-pyrazoles and evaluated their biological activities, revealing their potential as antifungal compounds. This underscores the compound's applicability in medicinal chemistry for developing new therapeutic agents (Burde & Rahatgaonkar, 2019).
Molecular Docking and Biological Evaluation
- The structural motifs similar to this compound have been synthesized and subjected to molecular docking and biological evaluation studies to explore their potential as anticancer and antimicrobial agents. This approach highlights the importance of the compound's structural features in the design of bioactive molecules (Katariya, Vennapu, & Shah, 2021).
Properties
IUPAC Name |
5-cyclopropyl-2-(oxolan-2-ylmethyl)-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-11-6-10(8-3-4-8)12-13(11)7-9-2-1-5-15-9/h6,8-9,12H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJDFPIFIBNMJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C=C(N2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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